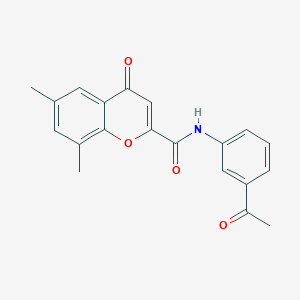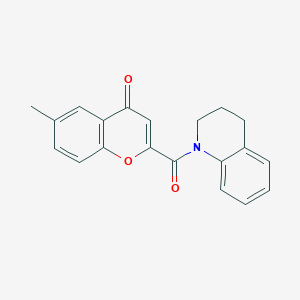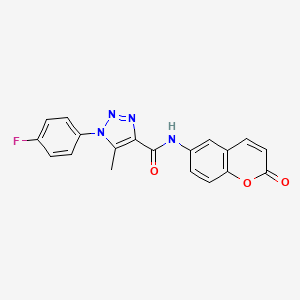
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide (5-CPMPEF) is a synthetic compound that has been studied for its potential applications in the field of scientific research. 5-CPMPEF has been found to possess a variety of biochemical and physiological effects that can be used to study a range of physiological processes.
Wirkmechanismus
Target of Action
The primary target of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide is tyrosinase , an enzyme that plays a key role in the production of melanin . The compound also exhibits antioxidant and antibacterial activities .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This results in a decrease in melanin production, which can have various effects depending on the context . The compound’s antioxidant activity suggests it may also interact with reactive oxygen species, neutralizing them and preventing oxidative damage .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, reducing the production of melanin .
Result of Action
The inhibition of tyrosinase by 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide can result in a decrease in melanin production. This can have various effects, such as lightening of the skin or hair, or treatment of hyperpigmentation disorders . The compound’s antioxidant activity can help protect cells from oxidative damage . Its antibacterial activity can inhibit the growth of certain bacteria .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis method is relatively straightforward. In addition, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying a range of physiological processes. However, there are some limitations to the use of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide in laboratory experiments. It is a relatively unstable compound, and its effects can vary depending on the concentration used. In addition, it is not approved for use in humans, and so its safety profile is not fully known.
Zukünftige Richtungen
The potential applications of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide are still being explored. Future research could focus on further elucidating the mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, and exploring its potential therapeutic applications. In addition, further research could be conducted to investigate the potential toxicity of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, and to develop more efficient synthesis methods. Finally, research could also be conducted to explore the potential synergistic effects of combining 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide with other compounds.
Synthesemethoden
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide can be synthesized using a number of different methods. The most common method involves the reaction of 4-chlorophenylacetonitrile with 2-methyl-N-(2-phenylethyl)furan-3-carboxamide in the presence of an acid catalyst. This reaction results in the formation of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide. Other methods have also been developed, including the use of a palladium-catalyzed Heck reaction, and the use of a copper-catalyzed Sonogashira coupling reaction.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to possess a variety of biochemical and physiological effects that can be used to study a range of physiological processes. For example, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential therapeutic agent for the treatment of a variety of diseases and disorders.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-14-18(13-19(24-14)16-7-9-17(21)10-8-16)20(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMYWDQAFRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)
![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)
![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)
![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)


![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)

![2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6421001.png)

![2-cyclopropaneamido-N-(2-ethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6421012.png)
![N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6421019.png)